molecular formula C7H15ClO3S B13523843 6-Methoxyhexane-1-sulfonyl chloride

6-Methoxyhexane-1-sulfonyl chloride

Cat. No.: B13523843
M. Wt: 214.71 g/mol
InChI Key: DBMIOCYARVLTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxyhexane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyhexane-1-sulfonyl chloride typically involves the reaction of 6-methoxyhexanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:

6-Methoxyhexanol+Chlorosulfonic acid6-Methoxyhexane-1-sulfonyl chloride+Hydrochloric acid\text{6-Methoxyhexanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} 6-Methoxyhexanol+Chlorosulfonic acid→6-Methoxyhexane-1-sulfonyl chloride+Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyhexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonyl Hydrides: Formed by reduction.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

6-Methoxyhexane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxyhexane-1-sulfonyl chloride involves the formation of a reactive sulfonyl chloride group, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of sulfonamides, the sulfonyl chloride group reacts with an amine to form a sulfonamide bond.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonyl chloride
  • Ethanesulfonyl chloride
  • Propane-1-sulfonyl chloride

Uniqueness

6-Methoxyhexane-1-sulfonyl chloride is unique due to its methoxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C7H15ClO3S

Molecular Weight

214.71 g/mol

IUPAC Name

6-methoxyhexane-1-sulfonyl chloride

InChI

InChI=1S/C7H15ClO3S/c1-11-6-4-2-3-5-7-12(8,9)10/h2-7H2,1H3

InChI Key

DBMIOCYARVLTII-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.